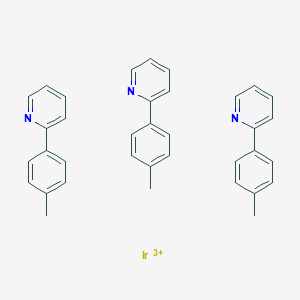

Ir(mppy)3

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

iridium(3+);2-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H11N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-9H,1H3;/q;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERGTYJYQCLVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33IrN3+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Ligand Engineering of Ir Mppy 3 Complexes

Precursor Synthesis and Coordination Chemistry Principles

A common precursor for the synthesis of cyclometalated iridium(III) complexes is iridium(III) chloride hydrate (B1144303) (IrCl3 · xH2O). researchgate.netereztech.comamericanelements.com Anhydrous iridium(III) chloride (IrCl3) can also be used. fishersci.casuvidhinathlab.com These iridium(III) sources react with the cyclometalating ligand, 2-(p-tolyl)pyridine (B1347097), to form the desired complex. The coordination chemistry involves the formation of a strong covalent bond between the iridium metal center and a carbon atom of the phenyl ring of the ligand (cyclometalation), along with a coordinate bond to the nitrogen atom of the pyridine (B92270) ring, forming a stable five-membered ring. acs.orgacs.org This cyclometalation is a key step in the synthesis of these highly emissive iridium(III) complexes. researchgate.net

Targeted Synthesis of Facial (fac) Isomers

The synthesis of tris-cyclometalated iridium(III) complexes like Ir(mppy)3 can yield two possible geometric isomers: facial (fac) and meridional (mer). The fac isomer, where the three identical ligands are arranged around the iridium center such that their coordinating carbon atoms occupy one face of the octahedron and the nitrogen atoms the opposite face, is generally preferred for its superior photoluminescent properties. tue.nlresearchgate.net

Conventional Synthetic Pathways (e.g., Reflux in High-Boiling Solvents)

Conventional synthesis of fac-Ir(mppy)3 typically involves heating the iridium precursor and the 2-(p-tolyl)pyridine ligand in high-boiling solvents under reflux conditions. tue.nl This method often requires long reaction times to achieve the desired fac isomer selectively, as the fac isomer is the thermodynamically favored product under harsh reaction conditions. tue.nl For example, the synthesis of fac-[Ir(ppy)3] (a related complex with 2-phenylpyridine) has been reported using reflux in degassed glycerol (B35011) for 24 hours. ursi.org While effective, these conventional methods can be time-consuming.

Microwave-Assisted Synthesis Methodologies for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times and enhance the efficiency of synthesizing fac-Ir(mppy)3 and related cyclometalated iridium(III) complexes. researchgate.netresearchgate.netnih.gov This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to accelerated reaction rates and often improved yields compared to conventional heating. researchgate.net Studies have shown that microwave irradiation can reduce the reaction time for the synthesis of tris-ortho-metalated iridium(III) complexes from several hours under conventional reflux to minutes or a few hours. researchgate.netresearchgate.net This approach allows for rapid, selective, and efficient synthesis of the desired facial isomers without necessarily requiring dehalogenating reagents like AgCF3SO3. researchgate.net

Ligand Design Principles and Structural Modifications

The photophysical and electrochemical properties of cyclometalated iridium(III) complexes are highly tunable through modifications to the cyclometalating ligands. acs.orgacs.orgresearchgate.net

Role of Cyclometalating Ligands (C^N) in Iridium(III) Complex Design

Cyclometalating ligands, denoted as C^N, play a pivotal role in the design of luminescent iridium(III) complexes. acs.orgacs.org These ligands, which coordinate to the iridium center through both a carbon atom and a nitrogen atom, facilitate strong spin-orbit coupling due to the heavy iridium atom. acs.orgacs.org This strong spin-orbit coupling enables efficient intersystem crossing from singlet to triplet excited states, leading to highly efficient phosphorescence at room temperature. acs.orgacs.org The electronic transitions in these complexes often involve a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* states, which are responsible for the observed luminescence. acs.orgresearchgate.net The nature and electronic properties of the cyclometalating ligand significantly influence the HOMO-LUMO gap and thus the emission color of the complex, allowing for tuning across the visible spectrum. acs.orgresearchgate.net

Impact of para-Tolyl (Methyl) Substitution on the Pyridine Moiety

In Ir(mppy)3, the cyclometalating ligand is 2-(p-tolyl)pyridine, which is a derivative of 2-phenylpyridine (B120327) (ppy) with a methyl group substituted at the para position of the phenyl ring. ossila.comamericanelements.com This para-tolyl substitution on the pyridine moiety has a notable impact on the properties of the resulting iridium complex. Compared to the widely known green emitter Ir(ppy)3, the presence of the three methyl groups in Ir(mppy)3 leads to increased solubility. ossila.com While the fundamental photophysical principles are similar to Ir(ppy)3, the methyl substitution can subtly influence the electronic distribution within the ligand and thus affect the complex's absorption and emission characteristics. researchgate.netacs.org Studies on related complexes have shown that substituents on the pyridine ring can influence the electronic contribution of the bidentate ligand, affecting properties like the rate of stereoinversion and catalytic activity. acs.org Specifically, electron-donating groups like methyl can influence the electronic properties of the complex. acs.org The regiochemistry of substitution on the phenyl ring of cyclometalating ligands is known to affect the photophysical properties of iridium(III) complexes. researchgate.nettandfonline.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Tris[2-(p-tolyl)pyridine]iridium(III) (Ir(mppy)3) | 60091641 americanelements.comamericanelements.com or 22283734 nih.gov (Note: Multiple CIDs found, 60091641 is more consistently linked to Ir(mppy)3) |

| Iridium(III) chloride | 25563 fishersci.casuvidhinathlab.comamericanelements.com |

| Iridium(III) chloride hydrate | 6102153 ereztech.com or 16211477 americanelements.com |

| 2-(p-tolyl)pyridine | 78219 nih.gov |

| Iridium | 23924 nih.govfishersci.no |

| 2-phenylpyridine | 13887 wikipedia.org |

Data Tables

Quantum Chemical Investigations of Electronic Structure and Charge Transfer

Density Functional Theory (DFT) Studies on Ground State Properties

DFT calculations are used to determine the optimized molecular geometry and electronic structure of Ir(mppy)3 in its ground state (S0). These studies provide fundamental information about the distribution of electrons within the molecule and the energy levels of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO is often used as an initial parameter to estimate the emission color of phosphorescent materials. acs.org

For Ir(mppy)3 and similar cyclometalated iridium(III) complexes, DFT studies typically reveal that the HOMO is primarily composed of a mixture of iridium dπ orbitals (t2g) and π orbitals from the cyclometalated ligands (mppy ligands in this case). acs.org The LUMO, on the other hand, is generally localized on the ligand-based π* orbitals, often residing on the pyridine (B92270) ring of the main ligand. acs.org

The specific contributions of the metal and ligand orbitals to the HOMO and LUMO can influence the nature of electronic transitions. The significant contribution of Ir d orbitals to the HOMOs and their minimal contribution to the unoccupied molecular orbitals often suggests a notable Metal-to-Ligand Charge Transfer (MLCT) character for the excited states. acs.org

The energy levels of the HOMO and LUMO for Ir(mppy)3 have been reported. One source indicates a HOMO energy level of 5.6 eV and a LUMO energy level of 3.0 eV. ossila.com

Charge Distribution and Localization Analysis

Analysis of charge distribution in the ground state of Ir(mppy)3 provides information about the electron density across the molecule. This analysis helps in understanding how charge is distributed between the iridium center and the mppy ligands. While specific detailed charge distribution data for Ir(mppy)3 was not extensively found in the search results, studies on similar iridium complexes indicate that the strong σ-donation ability of the Ir-C bonds leads to a more electron-rich metal core due to the delocalization of the HOMO onto the cyclometalated ligand framework. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT calculations are employed to investigate the excited states of molecules, providing information about excitation energies, transition types, and the character of singlet and triplet states. This is particularly important for phosphorescent emitters like Ir(mppy)3, where emission originates from triplet excited states.

Singlet and Triplet State Characterization and Energy Level Prediction

TD-DFT calculations allow for the characterization of both singlet (Sn) and triplet (Tn) excited states and the prediction of their energy levels. For Ir(mppy)3, the low-lying excited states are identified as Metal-to-Ligand Charge Transfer (MLCT) states. researchgate.net

Studies on related iridium complexes, like Ir(ppy)3, have shown calculated triplet energy levels between approximately 2.59 eV and 3.10 eV, and singlet energy levels between approximately 2.80 eV and 3.39 eV. core.ac.uk For Ir(mppy)3 specifically, adiabatic excited states calculated by TD-DFT show S1 energy around 3.48–3.54 eV and T1 energy around 3.17–3.19 eV. nih.gov The observed phosphorescence from Ir(mppy)3 stems from the lowest energy triplet MLCT state. researchgate.net

The energy gap between the singlet (S1) and triplet (T1) excited states is a crucial factor influencing the efficiency of intersystem crossing (ISC), the process by which a molecule transitions from a singlet to a triplet state. A small energy gap facilitates efficient ISC, which is essential for harvesting triplet excitons in phosphorescent OLEDs. scispace.com

Elucidation of Metal-to-Ligand Charge Transfer (MLCT) Contributions

MLCT transitions involve the transfer of electron density from the metal center (iridium) to the ligands (mppy). TD-DFT calculations are instrumental in quantifying the contribution of MLCT character to the excited states. For Ir(mppy)3, the low-lying excited states are primarily characterized as MLCT states, where an electron shifts from the 5d orbitals of the iridium ion to the π* orbitals of the ligands upon excitation. researchgate.net

The observed phosphorescence in Ir(mppy)3 originates from a MLCT state with significant mixing of singlet character due to strong spin-orbit coupling induced by the heavy iridium atom. researchgate.netresearchgate.net This mixing facilitates the radiative decay of the triplet state, which is otherwise spin-forbidden. researchgate.net

Studies on similar iridium complexes confirm that the lowest triplet excited state often has a mixed character, including significant 3MLCT contributions. researchgate.netresearchgate.net

Analysis of Intraligand and Interligand Transitions

In addition to MLCT transitions, other types of electronic transitions can occur in Ir(mppy)3, including intraligand (IL) and potentially ligand-to-ligand charge transfer (LLCT) transitions. Intraligand transitions involve the excitation of an electron within a single ligand. mdpi.com

Photophysical Mechanisms and Excited State Dynamics

Phosphorescence Emission Pathways

Phosphorescence in Ir(mppy)3 originates from the radiative decay of its lowest-energy triplet excited state (T1) to the singlet ground state (S0) easychair.orgresearchgate.net. This process is formally spin-forbidden in purely organic molecules but becomes allowed in heavy metal complexes like those of iridium due to strong spin-orbit coupling wikipedia.orgeasychair.org. The emitting triplet state in Ir(mppy)3 is primarily characterized as a metal-to-ligand charge-transfer (³MLCT) state, with contributions from intra- and inter-ligand ³π–π* transitions tus.ac.jp.

Triplet Excited State Lifetime and Temperature Dependence

The lifetime of the triplet excited state in Ir(mppy)3 is a crucial parameter influencing its performance in optoelectronic devices. This lifetime is affected by both radiative and non-radiative decay processes acs.org. Studies on related iridium complexes like Ir(ppy)3 have shown that the phosphorescence lifetime is significantly dependent on temperature researchgate.netresearchgate.netuq.edu.au. At low temperatures (e.g., below 50 K), lifetimes tend to increase researchgate.net. As temperature increases, thermal population of higher-energy triplet substates with faster radiative decay rates can lead to a decrease in the observed lifetime researchgate.netuq.edu.au. This temperature dependence is consistent with a model involving thermal equilibrium among the zero-field splitting substates of the lowest triplet state researchgate.netuq.edu.au. Non-radiative transition rates from the triplet state can be very small compared to radiative rates, leading to high phosphorescence quantum yields even at room temperature researchgate.net.

The temperature dependence of the triplet diffusion and quenching rates has also been investigated in films containing iridium complexes uq.edu.au. The triplet diffusion can be nearly temperature independent at lower temperatures and slightly increase at higher temperatures uq.edu.au. Intermolecular quenching rates can follow an Arrhenius law with a specific activation energy uq.edu.au.

Exciton (B1674681) Generation and Energy Transfer Dynamics

In host-guest systems commonly used in OLEDs, excitons can be generated directly on the phosphorescent guest molecule (like Ir(mppy)3) through charge trapping and recombination, or they can be formed on the host material and subsequently transferred to the guest easychair.orgpolyu.edu.hk. Efficient energy transfer from the host to the guest is essential for achieving high internal quantum efficiencies polyu.edu.hknih.gov.

Singlet-Triplet Exciton Harvesting and Intersystem Crossing (ISC) Efficiency

A key advantage of using phosphorescent emitters like Ir(mppy)3 is their ability to harvest both singlet and triplet excitons generated in the host material wikipedia.org. In purely fluorescent materials, only singlet excitons typically contribute to light emission, limiting the internal quantum efficiency to 25% (based on spin statistics) wikipedia.org. However, the strong spin-orbit coupling in iridium complexes facilitates efficient intersystem crossing (ISC) from the initially formed singlet excited states to the triplet manifold wikipedia.orgeasychair.org. This allows nearly 100% of the generated excitons (both singlets and triplets) to be channeled into the emissive triplet state of the iridium complex wikipedia.org.

Studies have shown that doping host materials with iridium complexes like Ir(mppy)3 can significantly enhance the ISC rate of the host itself tus.ac.jpaip.orgcore.ac.uk. This external heavy-atom effect leads to a more efficient conversion of host singlet excitons into triplet excitons, which can then be transferred to the phosphorescent dopant tus.ac.jpaip.org. The ISC rate of a host material can increase substantially (e.g., over 100 times) upon doping with Ir(mppy)3, even though the host excitons are separated from the metal ion by ligands aip.org.

Intermolecular Energy Transfer Mechanisms (e.g., Dexter, Förster)

Energy transfer from the host material to the Ir(mppy)3 guest typically occurs via two primary mechanisms: Förster resonance energy transfer (FRET) and Dexter energy transfer fishersci.nocapes.gov.brd-nb.info.

Förster Resonance Energy Transfer (FRET): FRET is a long-range, non-radiative dipole-dipole coupling mechanism that occurs when there is significant spectral overlap between the emission spectrum of the donor (host) and the absorption spectrum of the acceptor (Ir(mppy)3) capes.gov.brd-nb.infoscispace.com. This mechanism is efficient over distances typically up to 10 nm sci-hub.seresearchgate.net.

Dexter Energy Transfer: Dexter transfer is a short-range, exchange-mediated energy transfer process that requires orbital overlap between the donor and acceptor molecules capes.gov.brd-nb.infosci-hub.se. This mechanism is dominant at higher dopant concentrations where the distance between host and guest molecules is small polyu.edu.hkunl.edu. Triplet energy transfer often occurs via the Dexter mechanism sci-hub.se.

In host-guest systems utilizing Ir(mppy)3, efficient energy transfer from the host to the guest has been observed, leading to the characteristic emission of Ir(mppy)3 nih.gov. The efficiency of these energy transfer processes depends on factors such as the spectral properties of the host and guest, their relative energy levels (e.g., triplet energies), and the distance between them capes.gov.brd-nb.infomdpi.com. For instance, efficient energy transfer has been demonstrated from bipolar hosts to Ir(mppy)3 nih.gov. The triplet energy of Ir(mppy)3 is reported to be around 2.38 eV mdpi.comsemanticscholar.org.

External Heavy-Atom Effects on Photophysical Processes

The presence of the heavy iridium atom in Ir(mppy)3 exerts an external heavy-atom effect on surrounding molecules, particularly the host material in doped systems tus.ac.jpaip.orgresearchgate.net. This effect arises from the strong spin-orbit coupling associated with the heavy metal, which can perturb the spin states of nearby organic molecules wikipedia.orgresearchgate.net.

Exciton Quenching and Annihilation Processes

Exciton quenching and annihilation processes are significant factors affecting the efficiency and lifetime of phosphorescent OLEDs utilizing Ir(mppy)3. These processes involve the non-radiative deactivation of excited states (excitons), reducing the number of excitons available for light emission and potentially leading to material degradation. researchgate.netnih.gov Key annihilation mechanisms include exciton-polaron annihilation and triplet-triplet annihilation (TTA). researchgate.netnih.govresearchgate.net These parasitic annihilation processes can generate highly energetic, "hot" excited states, approximately 6.0 eV above the ground state, which are implicated in the intrinsic chemical deterioration of the materials. nih.gov

Exciton-Polaron Annihilation Pathways

Exciton-polaron annihilation (EPA), also referred to as triplet-polaron quenching (TPQ), involves the interaction between a triplet exciton and a charge carrier (polaron). researchgate.netaps.orgaps.org This interaction can lead to the non-radiative quenching of the exciton's energy. aps.org In devices utilizing Ir(mppy)3, TPQ can contribute to efficiency roll-off at high current densities. researchgate.netaps.org The interaction between photon-induced excitons and polarons can be a significant source of degradation, particularly in unipolar devices. researchgate.netaps.org The scaling of trap formation with time and aging current is consistent with TPA as a trap-formation mechanism, where a polaron absorbs the energy of a triplet exciton, promoting the polaron to a higher excited state which can then break molecular bonds. aps.org

Triplet-Triplet Annihilation (TTA) and Dopant Aggregation Effects

Triplet-triplet annihilation (TTA) is a crucial exciton quenching process in phosphorescent OLEDs. researchgate.netnih.govrsc.org It occurs when two triplet excitons interact, resulting in the deactivation of one exciton and the promotion of the other to a higher-energy state, which can be a singlet or a higher triplet state. nih.govrsc.org According to spin statistics, TTA can generate hot singlet (Sn) and hot triplet (Tn) states. rsc.org For Ir(III) complexes, hot Tn states up to 6 eV can be generated through TTA. nih.gov

TTA processes in OLEDs are thought to be primarily driven by dopant-dopant aggregation within the emissive layer (EML). nih.govrsc.org This aggregation facilitates the diffusion-based Dexter energy transfer mechanism, which is responsible for TTA. nih.govrsc.org Efficient ways to reduce TTA include controlling dopant aggregation and achieving shorter triplet excited-state lifetimes. rsc.org However, controlling aggregation in vacuum-deposited EMLs and obtaining Ir(III) complexes with triplet lifetimes shorter than a few microseconds are challenging. rsc.org

Dopant aggregation can exacerbate concentration quenching, which is mainly due to dopant self-quenching arising from the formation of excimers on guest dimers. researchgate.net When Ir(mppy)3 is co-doped with other materials like Ir(ppz)3, devices can show a slower efficiency roll-off and higher electroluminescent efficiencies due to improved recombination probability and suppressed exciton quenching, including TTA. ossila.com

Photostability and Excited State Degradation Mechanisms

The operational lifetime of OLEDs, particularly blue phosphorescent ones, is often limited by the intrinsic photostability of the emitting materials, including Ir(III) complexes like Ir(mppy)3. nih.gov Degradation pathways upon OLED operation are rooted in parasitic annihilation processes that lead to the formation of highly energetic excited states. nih.gov These hot states can trigger chemical degradation reactions. nih.gov

Role of Metal-Centered (³MC) Triplet Excited States in Degradation

Metal-centered (³MC) triplet excited states play a significant role in the degradation of Ir(III) complexes. acs.orgresearchgate.net These states are often associated with non-radiative decay pathways and can lead to structural changes in the complex, such as the elongation of metal-ligand bonds. acs.orgnih.gov Theoretical calculations suggest that ³MC states can be responsible for degradation processes through ligand exchange reactions with nucleophilic components. acs.org The presence of a low-lying ³MC state can mainly deactivate the excited state through non-radiative processes. researchgate.net Modifying the ligand structure can influence the energy level of the ³MC state, potentially improving stability. researchgate.net

Influence of Residual Solvents on Photophysical Characteristics

Residual solvents left in printed organic films can significantly affect the photophysical characteristics and performance of OLEDs utilizing Ir(mppy)3. researchgate.net The presence of residual solvent molecules can lead to a deterioration of phosphorescence. researchgate.net This deterioration is attributed to a polaronic effect, where the dipoles of the solvent molecules influence the orbitals of surrounding organic molecules. researchgate.net These perturbations can induce non-radiative relaxation of excitons. researchgate.net Studies have shown that as the amount of residual solvent increases, the current density and efficiency of fabricated OLEDs decrease, and efficiency roll-off at high luminance is observed. researchgate.net The deterioration in phosphorescence due to residual solvents appears to be related to physical rather than chemical degradation, as no shift in emission peaks is observed, only a decrease in intensity. researchgate.net

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry (CV) Analysis of Ir(mppy)3

Cyclic voltammetry is a powerful tool for probing the redox behavior of Ir(mppy)3. By sweeping the potential applied to an electrochemical cell and monitoring the resulting current, a cyclic voltammogram is obtained, which illustrates the reduction-oxidation properties of the material. kocsa.or.kr The oxidation process typically corresponds to the removal of electrons from the HOMO, while the reduction process involves the filling of electrons into the LUMO. kocsa.or.kr

Characterization of Reversible Oxidation and Reduction Cycles

Studies on Ir(mppy)3 and related iridium complexes often show reversible or quasi-reversible oxidation and reduction processes on the electrode. kocsa.or.krnih.govacs.org This reversibility, indicated by symmetric cyclic voltammograms, suggests that these materials are relatively stable under repetitive oxidation/reduction cycles. kocsa.or.kr The stability under these conditions is an important factor for their application in devices where charge injection and transport involve such redox events.

Determination of Oxidation Potentials (IrIII/IrIV Redox Couple)

The oxidation potential of Ir(mppy)3 corresponds to the removal of an electron, typically associated with the IrIII/IrIV redox couple. This process is linked to the HOMO energy level. kocsa.or.kr Research indicates that Ir(mppy)3 exhibits an oxidation process at positive potentials. acs.org For instance, one study reports an electrochemically determined ionization potential (related to oxidation) of 5.36 eV for Ir(mppy)3 from the SCE (Standard Calomel Electrode). kocsa.or.kr Another source mentions an ionization potential of 5.4 eV. core.ac.uk The oxidation potential can be influenced by the ligand structure, although the position of a methyl group on the phenylpyridine ligand does not significantly impact the ionization potential, electron affinity, and band gap of Ir(ppy)3 derivatives like Ir(mppy)3. kocsa.or.kr

Analysis of Reduction Potentials

The reduction potential of Ir(mppy)3 relates to the addition of an electron, corresponding to the LUMO energy level. kocsa.or.kr Studies have determined the electron affinity (related to reduction) of Ir(mppy)3. One source provides an electron affinity of 2.96 eV from the SCE. kocsa.or.kr Another study reports an electron affinity of 2.4 eV. core.ac.uk For some iridium complexes, the reduction potentials may appear outside the accessible range of typical CV experiments. tue.nl

Determination of Ionization Potential (IP) and Electron Affinity (EA)

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that define the energy required to remove an electron (IP) or the energy gained by adding an electron (EA). These values are critical for understanding charge injection and transport in organic electronic devices. Cyclic voltammetry is a common method for determining IP and EA. kocsa.or.kr

For Ir(mppy)3, electrochemically determined IP values have been reported around 5.36 eV kocsa.or.kr and 5.4 eV core.ac.uk. The electron affinity values are reported around 2.96 eV kocsa.or.kr and 2.4 eV core.ac.uk. These values are typically determined relative to a reference electrode, such as the Standard Calomel Electrode (SCE) kocsa.or.kr or by using ferrocene/ferrocenium (Fc/Fc+) as an internal standard and referencing its known energy level (e.g., 4.8 eV below vacuum level) nih.gov.

Here is a summary of reported IP and EA values for Ir(mppy)3:

| Property | Value (eV) | Reference Electrode / Method | Source |

| Ionization Potential | 5.36 | vs. SCE | kocsa.or.kr |

| Ionization Potential | 5.4 | - | core.ac.uk |

| Electron Affinity | 2.96 | vs. SCE | kocsa.or.kr |

| Electron Affinity | 2.4 | - | core.ac.uk |

Electrochemical Band Gap Determination

The electrochemical band gap (Eg) of a material can be estimated from the difference between its oxidation and reduction potentials. This energy gap represents the energy difference between the HOMO and LUMO levels. kocsa.or.kr For Ir(mppy)3, the electrically determined band gap is reported to be around 2.40 eV (corresponding to 517 nm). kocsa.or.kr This electrochemical band gap value is often found to be similar to the optical band gap determined from absorption spectroscopy. kocsa.or.kr

Here is a summary of the reported electrochemical band gap for Ir(mppy)3:

| Property | Value (eV) | Corresponding Wavelength (nm) | Source |

| Electrochemical Band Gap | 2.40 | 517 | kocsa.or.kr |

The electrochemical properties, including reversible redox behavior, determined ionization potential, electron affinity, and electrochemical band gap, provide essential information for understanding the electronic structure and charge transfer characteristics of Ir(mppy)3, which are vital for its applications in organic electronic devices.

Advanced Spectroscopic and Structural Characterization Techniques

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique employed to study the electronic transitions within a molecule. The absorption spectrum of Ir(mppy)3 provides insights into its excited states, including metal-to-ligand charge transfer (MLCT) bands.

In dichloromethane (B109758) (CH2Cl2), the absorption spectrum of Ir(mppy)3 exhibits metal-to-ligand charge transfer bands from both singlet (¹MLCT) and triplet (³MLCT) states, clearly resolved at 410 and 470 nm, respectively. mdpi.com Another study on Ir(m-ppy)3 film shows absorption maxima at 248 nm, 294 nm, 389 nm, and 488 nm. kocsa.or.kr The absorption edge was resolved at 520 nm (2.38 eV) from the band with a maximum at 488 nm. kocsa.or.kr

In toluene (B28343) solution, the UV-Vis absorption spectrum of Ir(mppy)3 has also been recorded. rsc.orgrsc.org The optical energy gap (Eg) can be calculated from the onset of the absorption spectrum. For Ir(mppy)3, the optical band gap has been reported as 2.4 eV, determined from UV-Vis absorption measurements. rsc.org

Here is a summary of reported UV-Vis absorption data for Ir(mppy)3:

| Solvent/State | Absorption Maxima (nm) | ¹MLCT (nm) | ³MLCT (nm) | Absorption Edge (nm) | Optical Band Gap (eV) | Source |

| CH₂Cl₂ | - | 410 | 470 | - | - | mdpi.com |

| Film | 248, 294, 389, 488 | - | - | 520 | 2.38 | kocsa.or.kr |

| Toluene | - | - | - | - | 2.4 | rsc.org |

| DCM | 375 | - | - | - | - | ossila.com |

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is crucial for understanding the emissive properties of Ir(mppy)3, particularly its phosphorescence. This technique involves exciting the molecule with light and analyzing the emitted photons.

The PL spectra of Ir(mppy)3 show characteristic emission peaks. In dichloromethane (CH2Cl2), the PL spectrum of Ir(mppy)3 peaks at 517 nm. mdpi.com In film form, the PL spectrum of Ir(m-ppy)3 exhibits a fluorescence maximum at 528 nm, with an onset resolved at 482 nm (2.57 eV). kocsa.or.kr

The PL spectra of host materials partially overlap with the absorption of Ir(mppy)3, indicating efficient energy transfer from the host to the Ir(mppy)3 dopant. icocn.org.cn When doped into host materials like mCP-3C-TRZ, mCP-6C-TRZ, and mCP-9C-TRZ films, the PL emission profile primarily shows the characteristic peak of Ir(mppy)3, confirming efficient energy transfer. nih.gov The photoluminescence quantum yields (PLQYs) for Ir(mppy)3 doped films have been reported as 77%, 75%, and 74% for mCP-3C-TRZ-, mCP-6C-TRZ-, and mCP-9C-TRZ-doped films, respectively. nih.gov

The observed phosphorescence in iridium complexes like Ir(mppy)3 stems from the lowest energy MLCT state, which has a significant singlet character due to spin-orbit coupling. researchgate.net

Steady-State Photoluminescence Analysis

Steady-state PL analysis provides information about the emission spectrum and intensity under continuous excitation. The PL spectra of Ir(mppy)3 in various environments reveal its characteristic green emission.

In CH2Cl2, the steady-state PL spectrum of Ir(mppy)3 shows a peak at 517 nm. mdpi.com For Ir(m-ppy)3 in film form, the steady-state PL spectrum has a fluorescence maximum at 528 nm. kocsa.or.kr

When Ir(mppy)3 is doped into host materials, the steady-state PL spectra of the doped films show the characteristic emission of Ir(mppy)3, indicating efficient energy transfer from the host. icocn.org.cnnih.gov For example, in BCzBP:9 wt% Ir(mppy)3 films, the PL spectrum shows the emission from the Ir(mppy)3 dopant. rsc.org

Time-Resolved Photoluminescence Decay Measurements

Time-resolved PL decay measurements are used to determine the excited-state lifetimes, which are particularly important for phosphorescent materials like Ir(mppy)3.

The transient PL decay curves of Ir(mppy)3 doped films often exhibit multiple decay components, typically attributed to prompt fluorescence and phosphorescence. nih.gov The long lifetime component is associated with emission from the T₁ state of Ir(mppy)3. nih.gov

For a 5 wt% Ir(mppy)3-doped TPA-BPhPO film, the transient photoluminescence decay curve is monoexponential, suggesting complete suppression of energy back-transfer from Ir(mppy)3 to the host. rsc.org

In PVK-based plastic scintillators doped with Ir(mppy)3, the PL decay time was approximately 850 ns, which is attributed to the phosphorescence of the Ir(III)-complex phosphor. rsc.org

Electroluminescence (EL) Spectroscopy

Electroluminescence spectroscopy characterizes the light emitted by a material when an electric current is passed through it, a key property for OLED applications.

The EL spectrum of Ir(mppy)3-based devices typically shows green emission, consistent with its phosphorescent properties. When Ir(mppy)3 is used as an emitter in OLEDs, the EL spectrum is analyzed to determine the emission color and efficiency.

In one study, the normalized EL spectra of devices incorporating Ir(mppy)3 as an emitter were measured at different current densities. mdpi.com The EL spectrum is similar to the PL spectrum, indicating that the same excited states are involved in both processes. acs.org

Efficient green electrophosphorescent devices have been fabricated using Ir(mppy)3. For a green device with the structure TCTA/26DCzPPy:Ir(mppy)3/TPBI, the efficiency was reported as 41.9 cd/A and 23.4 lm/W at 1000 cd/m². aip.org Another green electrophosphorescent device using a novel host material achieved a maximum external quantum efficiency (EQEmax) of 9.3%. rsc.org Solution-processed green phosphorescent OLEDs using Ir(mppy)3 blended with a host material achieved a maximum efficiency of 25 cd/A. researchgate.net

The EL emission peaks of Ir(mppy)3 devices are displayed in research findings related to OLED performance. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and chemical bonds within a molecule by analyzing its vibrational modes. While less commonly the primary focus for characterizing the emissive properties of Ir(mppy)3 compared to photoluminescence and electroluminescence, FTIR can be used to confirm the molecular structure and assess the purity or changes in the material.

FTIR spectroscopy has been employed in studies involving iridium complexes to confirm molecular structures and investigate changes after certain processes, such as thermal treatment or photo-crosslinking. acs.orgmdpi.com For example, FTIR spectra were used to confirm photo-crosslinking in blends involving other materials used in conjunction with phosphorescent dopants like Ir(mppy)3 in OLED fabrication. mdpi.com FTIR analyses can also supplement investigations into the stability and degradation of organic materials in emissive layers. researchgate.net

While specific detailed FTIR data for Ir(mppy)3 itself were not extensively found in the provided search results, the technique is a standard tool for material characterization in the field.

Atomic Force Microscopy (AFM) for Film Morphology and Surface Roughness

Atomic Force Microscopy (AFM) is a surface characterization technique that provides high-resolution images of the topography of a material's surface. It is particularly useful for assessing the film morphology and surface roughness of organic layers used in OLEDs, as smooth and uniform films are crucial for device performance.

AFM analysis has been performed on films containing Ir(mppy)3 to evaluate their surface characteristics. For spin-coated emissive layer films of a blend of TSPO1 and Ir(mppy)3 deposited from toluene, the root mean square (RMS) surface roughness was measured as 0.95 nm, with no phase separation observed in multilayer component films. researchgate.net

In another study, AFM analysis was used to identify the surface roughness of a synthetic host film (PCIC) as well as a film composed of PCIC doped with 5 mol% of Ir(mppy)3. rsc.org The average roughness (Ra), peak to valley height (Rpv), and root mean square roughness (Rq) values for the pure PCIC surface were 0.42 nm, 4.19 nm, and 0.52 nm, respectively. rsc.org For the thin film of PCIC doped with 5 mol% of Ir(mppy)3, Ra, Rpv, and Rq were measured as 0.27 nm, 3.67 nm, and 0.35 nm, respectively. rsc.org These results indicate that both the host material and the doped film can form smooth layers suitable for solution-processed devices. rsc.org

AFM images and RMS values have also been reported for films containing Ir(mppy)3 upon printing with different solvent systems, demonstrating the influence of solvent composition on film uniformity and roughness. researchgate.nettandfonline.com Mixing a host with a polymeric compound and adding certain solvents can significantly reduce the RMS roughness of films containing Ir(mppy)3. tandfonline.com

Here is a summary of reported AFM surface roughness data for films containing Ir(mppy)3:

| Film Composition | Preparation Method | Solvent | RMS Roughness (nm) | Ra (nm) | Rpv (nm) | Rq (nm) | Source |

| TSPO1:Ir(mppy)3 blend | Spin-coated | Toluene | 0.95 | - | - | - | researchgate.net |

| PCIC:Ir(mppy)3 (5 mol%) | - | - | 0.35 | 0.27 | 3.67 | 0.35 | rsc.org |

| 26DCzPPy:PVK:Ir(mppy)3 | Inkjet-printed | CB-oDCB 7:3 | 0.16-0.25 | - | - | - | tandfonline.com |

| 26DCzPPy:PVK:Ir(mppy)3 | Inkjet-printed | CB-oDCB 5:5 | 0.16-0.25 | - | - | - | tandfonline.com |

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallographic analysis is a fundamental technique for determining the precise arrangement of atoms within the solid state of a compound. For iridium(III) complexes like Ir(mppy)3, this technique provides critical information about the coordination geometry around the iridium center, bond lengths, bond angles, and intermolecular interactions.

While direct crystallographic data specifically for the homoleptic Ir(mppy)3 is not extensively detailed in the provided search results, related iridium(III) complexes with cyclometalated ligands, such as Ir(ppy)3 and heteroleptic iridium complexes incorporating methyl-substituted phenylpyridine ligands, have been characterized using single-crystal X-ray diffraction. These studies provide insights into the typical structural features observed in this class of compounds.

For instance, single-crystal X-ray diffraction has been used to unambiguously establish the molecular structure of heteroleptic iridium complexes containing cyclometalated ligands, revealing distorted octahedral geometries with facial configurations, which is typical for phenylpyridine-based organo-iridium(III) compounds. These analyses provide data on Ir-C and Ir-N bond lengths and bond angles within the coordination sphere.

Structural studies on related methyl-substituted phenylpyridine ortho-metalated Ir(III) complexes have also been conducted using crystallographic techniques. fogarces.com These studies highlight the importance of X-ray analysis in understanding the influence of substituents on the molecular structure.

Although specific bond lengths and angles for Ir(mppy)3 from a dedicated single-crystal X-ray analysis were not found in the immediate search results, the principles and findings from studies on similar iridium(III) cyclometalated complexes underscore the vital role of X-ray crystallography in determining the precise solid-state structure, which directly impacts the material's properties.

Advanced Techniques in Excited State Characterization (e.g., Transient X-ray Absorption Near-Edge Structure (XANES), Nanoscale Infrared Spectroscopy)

Characterizing the excited states of phosphorescent emitters like Ir(mppy)3 is essential for understanding their luminescence mechanisms and optimizing their performance in optoelectronic devices. Advanced spectroscopic techniques, including transient absorption spectroscopy and potentially techniques like Transient X-ray Absorption Near-Edge Structure (XANES) and Nanoscale Infrared Spectroscopy, offer valuable insights into the dynamics and nature of these excited states.

Transient absorption spectroscopy is a widely used technique to study the excited-state dynamics of iridium complexes. Studies on Ir(ppy)3, a closely related compound to Ir(mppy)3, have utilized nanosecond transient absorption and time-resolved photoluminescence to investigate its excited states. These studies reveal the presence of low-lying singlet and triplet states and spin-mixed metal-to-ligand charge transfer (MLCT) states. rsc.org Transient absorption curves can show both positive and negative signals, indicating triplet-triplet (T-T) absorption and triplet-singlet (T-S) emission. rsc.org

For Ir(ppy)3, transient absorption studies have shown rapid intersystem crossing (ISC) from the singlet MLCT state to the triplet MLCT state manifold upon excitation. researchgate.net The subsequent relaxation processes occur on picosecond to microsecond timescales. researchgate.net While specific transient absorption data for Ir(mppy)3 using these advanced techniques were not predominantly featured, the application of such methods to similar iridium complexes highlights their relevance for understanding the excited-state behavior of Ir(mppy)3.

Techniques like Transient X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful tools for probing the structural changes that occur in the excited state, including changes in metal-ligand bond lengths and coordination numbers. sci-hub.ru These techniques have been applied to various transition metal systems to determine dynamic structural evolution upon electronic excitation. sci-hub.ru Transient O L-edge and N K-edge XANES have been used to investigate the excited-state dynamics of Ir(ppy)3, providing element-specific information about the electronic and structural changes. researchgate.netresearchgate.net

Nanoscale Infrared Spectroscopy, such as photothermal nanoscale infrared spectroscopy, offers the ability to probe the local composition and structure of materials at the nanoscale. nih.gov While primarily discussed in the context of polymeric systems, the potential application of such techniques to study the distribution and local environment of dopants like Ir(mppy)3 within host matrices in OLEDs could provide valuable information about aggregation effects and their influence on excited-state properties and energy transfer processes. Studies have investigated the photoluminescence and transient PL decay of Ir(mppy)3 doped into various host films, indicating efficient energy transfer from the host to the dopant. nih.gov

The combination of these advanced spectroscopic and structural techniques provides a comprehensive picture of Ir(mppy)3, from its fundamental solid-state structure to the complex dynamics of its excited states, which are critical for its function in high-performance optoelectronic devices.

Data Tables:

Based on the search results, here are some data points that could be presented in interactive tables:

Table 1: Photophysical Properties of Ir(mppy)3 (Example Data from Literature)

| Property | Value | Medium/Conditions | Source (Example) |

| Absorption λmax | 374 nm americanelements.com / 375 nm ossila.com | THF americanelements.com / DCM ossila.com | americanelements.com, ossila.com |

| Fluorescence λmax | 515 nm ossila.com | DCM ossila.com | ossila.com |

| PL Peak | 517 nm mdpi.comsemanticscholar.org | Dichloromethane (CH2Cl2) mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| Triplet Energy (T1) | 2.38 eV mdpi.comsemanticscholar.org | - | mdpi.comsemanticscholar.org |

| HOMO Energy | 5.6 eV ossila.com | - | ossila.com |

| LUMO Energy | 3.0 eV ossila.com | - | ossila.com |

| PL Quantum Yield (doped) | 77%, 75%, 74% nih.gov | Doped films (5 wt%) nih.gov | nih.gov |

| Phosphorescence Lifetime | Long lifetime observed nih.gov | Doped films nih.gov | nih.gov |

Table 2: Excited State Absorption Bands of Ir(ppy)3 (Related Compound Example)

| Absorption Band | Character (Example) |

| ~375 nm researchgate.net | 1MLCT (d-π*) researchgate.net |

| 430-500 nm researchgate.net | 3MLCT researchgate.net |

Note: Table 1 includes data specifically for Ir(mppy)3 where found. Table 2 includes data for the related compound Ir(ppy)3 as an example of excited state characterization findings using spectroscopic techniques.

Detailed Research Findings:

Research on Ir(ppy)3 using transient absorption and time-resolved photoluminescence indicated the presence of four close low-lying triplet states, with two emitting green PL with lifetimes of 210 ns and 1.71 µs. rsc.org These emitting states are described as spin-mixed 3MLCT states. rsc.org

Studies involving doping Ir(mppy)3 into various host materials have shown efficient energy transfer from the host to the Ir(mppy)3 dopant, evidenced by the quenching of host emission and the appearance of the characteristic Ir(mppy)3 emission peak. nih.gov The photoluminescence quantum yields of doped films were reported to be in the range of 74-77%. nih.gov

Transient PL decay curves of Ir(mppy)3 in doped films presented two decay components, attributed to prompt fluorescence and phosphorescence, with the long lifetime originating from the T1 state emission. nih.gov

Structure Performance Relationships and Rational Material Design

Influence of Ligand Architecture on Photophysical and Electrochemical Properties

The ligand architecture in iridium(III) complexes significantly impacts their photophysical and electrochemical properties. In heteroleptic Ir(III) emitters, the modification of ancillary ligands offers a pathway to tune emission energies and photophysical properties. The introduction of ancillary ligands can significantly destabilize the HOMO energy without substantially altering the LUMO energy. For instance, in (dfpypy)2Ir(mppy), the ancillary mppy ligand leads to a significant destabilization of the HOMO energy compared to homoleptic Ir(dfpypy)3 and other heteroleptic complexes like (dfpypy)2Ir(acac) and (dfpypy)2Ir(dpm).

The photophysical properties of Ir(mppy)3 include strong absorption bands in the UV region (250-300 nm) attributed to ligand-centered (LC) π-π* transitions. Weaker absorption bands at longer wavelengths (around 380 nm) are associated with spin-allowed metal-to-ligand charge transfer (¹MLCT) transitions, with a tail extending to 450 nm indicative of mixed spin-orbit coupling enhanced ³LC and ³MLCT transitions. The compound exhibits bright blue phosphorescence with a maximum emission wavelength (λmax) at 472 nm in fluid and solid states. The emission band of (dfpypy)2Ir(mppy) is red-shifted by 40 nm compared to the homoleptic congener, Ir(dfpypy)3.

The photoluminescence quantum yields (ΦPL) of (dfpypy)2Ir(mppy) have been reported as 0.23 in the fluid state and 0.32 in thin films. These values are lower than that of Ir(dfpypy)3 (ΦPL = 0.71). Generally, if the triplet energy of the main C^N ligand in a series of (C^N)2Ir(L^X) complexes is higher than that of the ancillary ligand (L^X), the emission originates from an ancillary ligand-based excited state, resulting in less efficient phosphorescence.

Electrochemical properties, such as HOMO and LUMO energy levels, are also influenced by ligand modifications. For Ir(mppy)3, reported HOMO and LUMO levels are 5.6 eV and 3.0 eV, respectively. ossila.com

Molecular Packing and Intermolecular Interactions in Solid Films

Molecular packing and intermolecular interactions in solid films play a critical role in the performance of organic electronic devices by influencing charge transport and exciton (B1674681) dynamics. In crystal packing, Ir(mppy)3 can exhibit intermolecular interactions such as weak hydrogen bonding (C-H···F type) and edge-to-face C-H···π(py) interactions. These interactions can contribute to the stabilization of the crystal packing.

The emission of (dfpypy)2Ir(mppy) does not change significantly with concentration in solution or from solution to the solid state (10 wt% in PMMA film), suggesting minimal intermolecular interactions in the solid state. However, the thin film of (dfpypy)2Ir(mppy) showed slightly broader emission than in the fluid state.

Molecular dynamics simulations can be used to study the molecular stacking and ordering behavior in solid films. rsc.org

Radial Distribution Functions (RDF) Analysis

Radial Distribution Functions (RDFs), g(r), are a tool used to analyze the probability of finding a molecule within a certain distance r from another molecule. mdanalysis.org, mdanalysis.org This analysis helps in understanding the molecular packing and the relative distances between molecules in a system. rsc.org In simulations of PCIC mixed with 5 mol% of Ir(mppy)3, RDF analysis has been used to study the molecular stacking and ordering. rsc.org, rsc.org

Impact of Thermal Annealing on Molecular Ordering and Morphology

Thermal annealing is a common process used to influence the molecular ordering and morphology of thin films, which can impact device performance. Molecular dynamics simulations can predict how the relative distance between molecules changes upon annealing. rsc.org For instance, in simulations of PCIC materials mixed with Ir(mppy)3, increasing the annealing temperature from 120 °C to 140 °C led to a decrease in intermolecular distance from 3.3 Å to 2.7 Å. rsc.org, rsc.org This suggests that higher annealing temperatures can result in molecules getting closer, potentially indicating less segmental motion of the host material. rsc.org Atomic Force Microscopy (AFM) can be used to assess the surface roughness of thin films, providing insights into the morphology after processes like annealing. rsc.org Films of pure PCIC and PCIC doped with 5 mol% Ir(mppy)3 showed low average roughness values, indicating suitability for solution processing. rsc.org

Host-Dopant Interactions and Energy Level Alignment in Blended Systems

Host-dopant interactions and energy level alignment are critical factors for efficient energy transfer and charge recombination in the emissive layer of OLEDs. The host material's triplet energy level (T1) should be higher than that of the dopant to prevent reverse energy transfer. acs.org Additionally, the HOMO and LUMO energy levels of the host should align well with adjacent layers to facilitate charge injection and reduce turn-on voltage. acs.org Efficient host materials also possess good carrier-transporting properties and thermal stability. acs.org

For Ir(mppy)3, which is a green phosphorescent dopant, host materials with appropriate energy levels are selected. ossila.com For example, host materials like TcTa and CzSi have triplet energies (2.83 eV and 3.02 eV, respectively) higher than that of Ir(mppy)3 (2.38 eV), which helps to confine triplet excitons on the emitter molecules. mdpi.com

The difference in HOMO energy levels between the host and dopant can influence hole injection and trapping. rsc.org For instance, a small difference in HOMO energy between a host (PCIC, -5.48 eV) and Ir(mppy)3 (-5.6 eV) can still lead to the dopant acting as a hole trap, reducing hole current density. rsc.org, tubitak.gov.tr Conversely, a larger difference in LUMO energy can result in less significant electron trapping. rsc.org

Host-dopant interactions, such as dispersion interactions between aromatic ligands and host molecules, can contribute to the molecular alignment of phosphors in thin films. snu.ac.kr Electrostatic interactions can further enhance this alignment. snu.ac.kr The type and magnitude of these non-bonded interactions vary depending on the specific phosphor and host combination, leading to different preferred molecular orientations. snu.ac.kr

Efficient energy transfer from the host to Ir(mppy)3 is suggested by the photoluminescence spectra of the host and the doped mixture. acs.org

Steric and Electronic Effects of Substituents on Molecular and Device Performance

Steric and electronic effects of substituents on the ligands of iridium complexes can significantly influence their molecular properties and the performance of devices in which they are used. The introduction of electron-withdrawing groups on the cyclometalating ligands can tune the energy levels and emission properties. researchgate.net, acs.org For example, electron-withdrawing groups like CHO, CN, and sulfonyl groups on the phenyl ring of the mppy ligand in fac-[Ir(mppy)3] can induce considerable changes. researchgate.net

Steric encumbrance around the iridium complex core can impact the tendency of molecules to form aggregates, which can negatively affect emission efficiency, particularly in solution-processed devices. rsc.org While introducing bulky groups can be a strategy to suppress aggregation, studies have shown that in some cases, unmodified Ir(ppy)3 can outperform analogues with bulky substituents, suggesting that steric hindrance can compromise the charge-trapping ability of the emitter, which is crucial for device performance. rsc.org, lu.lv

The position and nature of substituents can also affect photoluminescence quantum yields and excited-state lifetimes. researchgate.net, acs.org Steric shielding around the iridium center due to substituents can potentially inhibit non-radiative intermolecular charge recombination, leading to higher excited-state lifetimes. acs.org

Applications of Ir Mppy 3 in Functional Advanced Materials

Organic Light-Emitting Diodes (OLEDs) as High-Efficiency Phosphorescent Emitters

Ir(mppy)3 plays a significant role as a high-efficiency phosphorescent emitter in OLED technology. ossila.commdpi.comwikipedia.org Phosphorescent OLEDs (PHOLEDs) utilize both singlet and triplet excitons for light emission, theoretically allowing for an internal quantum efficiency of nearly 100%, a significant advantage over fluorescent OLEDs which are limited to singlet excitons (25% theoretical maximum internal quantum efficiency). wikipedia.org Ir(mppy)3, as an organometallic iridium complex, facilitates this process through strong spin-orbit interaction. wikipedia.org

Device Architectures and Multilayer Stack Engineering

The performance of OLEDs incorporating Ir(mppy)3 is heavily influenced by the device architecture and the engineering of the multilayer stack. Typical device structures involve an anode (e.g., ITO), a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML) doped with Ir(mppy)3, an electron transport layer (ETL), an electron injection layer (EIL), and a cathode (e.g., Al). nih.govrsc.org

Multilayer stack engineering aims to optimize charge injection, transport, and recombination within the device. For instance, using a hole injection layer like PEDOT:PSS and an electron transport layer like TPBi are common strategies in devices utilizing Ir(mppy)3. nih.govtubitak.gov.tr The thickness of these layers can be optimized to improve device efficiency. tubitak.gov.tr In some white OLED (WOLED) structures, multiple emissive layers containing different phosphorescent emitters, including Ir(mppy)3 for green emission, are employed to achieve desired color points and enhance performance. mdpi.com Exciton (B1674681) blocking layers (EBLs) are also crucial components to confine excitons within the EML and prevent their diffusion into adjacent layers, which can lead to quenching and reduced efficiency. rsc.orgacs.org

Host Material Selection and Mixed-Host Strategies for Optimized Performance

The choice of host material in the emissive layer is critical for efficient energy transfer from the host to the Ir(mppy)3 dopant and for balanced charge transport. nih.gov Host materials with appropriate triplet energy levels are necessary to effectively confine triplet excitons on the Ir(mppy)3 molecules. mdpi.com Common host materials used with Ir(mppy)3 include 4,4',4''-tri(9-carbazoyl)triphenylamine (TcTa) and 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi) in WOLEDs. mdpi.com In solution-processed devices, materials like poly(9-vinylcarbazole) (PVK) and 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) have been used as hosts. mdpi.com

Mixed-host strategies are frequently employed to further optimize device performance. researchgate.netacs.org By combining host materials with different charge transport characteristics (e.g., hole-transporting and electron-transporting hosts), the charge balance within the EML can be improved, leading to a broader recombination zone and enhanced efficiency. researchgate.net For example, a mixture of TPD, PBD, and CBP has been used as a host system for Ir(mppy)3 to facilitate hole injection, enhance electron transport, and broaden the recombination zone. researchgate.net Blending host materials can also improve solubility and film morphology in solution-processed devices. acs.org

External Quantum Efficiency (EQE) and Current Efficiency Optimization

Ir(mppy)3-based OLEDs have demonstrated high external quantum efficiency (EQE) and current efficiency (CE). EQE is a measure of the number of photons emitted per electron injected into the device, while CE measures the luminous intensity per unit of current density. High EQE values, approaching the theoretical limit for phosphorescent emitters, are achievable by effectively utilizing both singlet and triplet excitons. wikipedia.org

Reported performance metrics for Ir(mppy)3-based devices vary depending on the specific device architecture and materials used. For instance, a green OLED using Ir(mppy)3 has achieved a maximum current efficiency of 85.56 cd/A and an EQE of 22.7%. researchgate.net In WOLEDs utilizing Ir(mppy)3 as the green emitter, EQE values of 16.8% and 24.4% have been reported. mdpi.comsemanticscholar.org Optimization of emitter concentration, EML thickness, and energy levels of the host and transport layers are crucial for maximizing EQE and CE. mdpi.comresearchgate.net

Here is a sample data table based on reported efficiencies:

| Device Type | Emitter(s) | Host(s) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Ref. |

| Green OLED | Ir(mppy)3 | TcTa, BUPH1 (mixed) | 85.56 | 111.94 | 22.7 | researchgate.net |

| White OLED | FIrpic, Ir(mppy)3, (fbi)2Ir(acac) | TcTa, CzSi | 66.97 | 59.47 | 24.4 | semanticscholar.org |

| White OLED | FIrpic, Ir(mppy)3, (fbi)2Ir(acac) | TcTa, CzSi | 44.92 | 42.85 | 16.8 | mdpi.com |

| Green OLED | Ir(mppy)3 | mCP-3C-TRZ | - | - | 9.8 | nih.gov |

Mitigation of Efficiency Roll-Off at High Luminance

Efficiency roll-off, the decrease in EQE and CE at high current densities and luminance levels, is a significant challenge in OLEDs. This phenomenon is often attributed to various exciton quenching processes, such as triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA). researchgate.net

Strategies to mitigate efficiency roll-off in Ir(mppy)3-based devices include optimizing the host material system to broaden the recombination zone and improve charge balance, which can suppress exciton accumulation. researchgate.netresearchgate.net Using mixed hosts can lead to slower efficiency roll-off compared to single-host devices. ossila.comacs.org For example, co-doping Ir(mppy)3 with other complexes like Ir(ppz)3 has been shown to result in slower efficiency roll-off and higher efficiencies due to improved recombination probability and suppressed exciton quenching. ossila.com Device architecture modifications, such as incorporating exciton blocking layers or engineering the emissive layer structure, can also help confine excitons and reduce roll-off. researchgate.net

Operational Stability and Device Lifetime Enhancement Strategies

Operational stability and device lifetime are critical factors for the commercialization of OLED technology. Degradation in OLEDs can manifest as a decrease in luminance over time or the formation of dark spots. nih.gov While green and red phosphorescent OLEDs generally exhibit better stability compared to blue ones, enhancing the lifetime of Ir(mppy)3-based devices remains an active area of research. nih.gov

Strategies for improving the operational stability of Ir(mppy)3 OLEDs often focus on the stability of the organic materials and the device interfaces. Using stable host and transport materials is essential. worktribe.com Mixed-host systems can contribute to enhanced device stability and lifetime. researchgate.netacs.org The purity of OLED materials is also a key factor determining stability. spiedigitallibrary.org Interfacial engineering, such as the use of stable hole injection layers or electron transport layers, can suppress degradation processes occurring at interfaces, such as indium diffusion or acid damage from HILs. acs.orgspiedigitallibrary.org Device architecture optimization, including the use of crosslinkable layers in solution-processed devices, can prevent layer mixing and improve stability. rsc.orgspiedigitallibrary.org

Solution-Processable OLEDs Utilizing Ir(mppy)3 vs. Vacuum-Deposited Devices

Ir(mppy)3 is well-suited for solution-processed OLEDs due to its relatively high solubility compared to other iridium complexes like Ir(ppy)3. ossila.comchemicalbook.commdpi.com Solution processing techniques, such as spin-coating and inkjet printing, offer potential advantages in terms of lower manufacturing costs and the ability to fabricate large-area displays. rsc.orgacs.orgaip.org

In solution-processed devices, Ir(mppy)3 is typically dissolved in organic solvents like chlorobenzene (B131634) or toluene (B28343) along with the host material and other functional materials. mdpi.comrsc.orgtubitak.gov.tracs.org The organic layers are then deposited from these solutions. mdpi.comnih.govtubitak.gov.tr Achieving uniform and smooth films is crucial for high-performance solution-processed devices. rsc.orgacs.orgacs.org While solution-processed OLEDs have made significant progress and can achieve high efficiencies comparable to vacuum-deposited devices, challenges remain, particularly concerning multilayer fabrication without redissolving underlying layers and achieving long operational lifetimes. mdpi.comresearchgate.netacs.org

Vacuum deposition, on the other hand, is a widely established technique for fabricating high-performance OLEDs. nih.govresearchgate.net In this method, organic materials are thermally evaporated in a high vacuum environment and deposited onto the substrate layer by layer. researchgate.netspiedigitallibrary.org Vacuum-deposited devices often exhibit excellent film uniformity and well-defined interfaces, which can contribute to higher initial efficiencies and better stability in some cases. acs.org However, vacuum deposition typically involves higher equipment costs and material waste compared to solution processes. The choice between solution processing and vacuum deposition for Ir(mppy)3-based OLEDs depends on the specific application requirements, desired performance, and manufacturing considerations.

Charge Balance and Recombination Zone Control in Emissive Layers

In OLED and PLED devices, achieving balanced charge carrier distribution (holes and electrons) within the emissive layer is crucial for maximizing efficiency and controlling the location of the recombination zone. researchgate.netresearchgate.net Ir(mppy)3 plays a role in this context, often as a dopant within a host material. When co-doped with other iridium complexes, such as Ir(ppz)3, Ir(mppy)3-based devices can exhibit slower efficiency roll-off and higher electroluminescent efficiencies. ossila.com This improvement is attributed to enhanced recombination probability and suppressed exciton quenching, facilitated by the co-host or device structure that helps to broaden the recombination zone and balance carriers on the emitter molecules. researchgate.netresearchgate.netmdpi.comsemanticscholar.org The strategic selection of host materials with appropriate energy levels and carrier mobilities, along with optimization of emitter concentrations and emissive layer thicknesses, are key factors in achieving well-balanced charge distribution and controlling the recombination zone when using Ir(mppy)3. researchgate.netmdpi.com For instance, using bipolar host materials can improve carrier balance and broaden the recombination zone, leading to enhanced device efficiency and suppressed efficiency roll-off at high current densities. researchgate.netmdpi.com

Development of White Light-Emitting Diodes (WPLEDs) Incorporating Ir(mppy)3

Ir(mppy)3 is a component in the development of white light-emitting diodes (WPLEDs). sigmaaldrich.comrsc.orgiphy.ac.cn White light emission can be achieved by incorporating Ir(mppy)3 as a green emitter along with emitters of other colors, such as blue and red or orange-red. mdpi.comrsc.org Blending different phosphorescent iridium complexes, including Ir(mppy)3, allows for the combination of emissions across the visible spectrum to produce white light. mdpi.comrsc.org For example, highly efficient all-phosphorescent WPLEDs have been reported based on a four-color system utilizing Ir(mppy)3 as the green emitter alongside blue, yellow, and red emitters. rsc.org In other WPLED configurations, Ir(mppy)3 has been blended with blue emitters like FIrpic and red emitters like Ir(piq)3 or orange-red emitters like (fbi)2Ir(acac) within a host matrix to achieve white emission. mdpi.comrsc.org The doping concentrations of these emitters are carefully controlled to tune the resulting white light's color coordinates and optimize device performance, including luminous efficiency and color rendering index. rsc.orgiphy.ac.cn

Photocatalysis and Energy Conversion Applications

Cyclometalated iridium(III) complexes, including congeners of Ir(mppy)3, are popular photocatalysts for solar energy conversion and synthetic organic chemistry due to their redox-active excited states, high triplet energies, and long lifetimes. acs.orgnih.gov

Photoredox Catalysis Mechanisms and Applications in Organic Synthesis

Visible light-mediated photoredox catalysis is a rapidly growing area in organic synthesis, utilizing photoactive catalysts like iridium complexes to absorb visible light and participate in single electron transfer processes with organic substrates. ethz.chprinceton.edunih.gov This approach offers a mild, economical, and environmentally friendly method for promoting radical-based organic transformations. ethz.ch Upon irradiation, iridium complexes like Ir(mppy)3 can reach an excited triplet state with a relatively long lifetime, enabling them to engage in single electron transfer (SET) reactions. ethz.chresearchgate.net The excited photocatalyst can act as either an oxidant or a reducing agent, depending on the reaction substrate. ethz.ch The resulting metal species then undergoes a second single electron transfer to return to its original oxidation state, completing the catalytic cycle. ethz.ch The redox potentials of these catalysts can be tuned by modifying the ligands. ethz.ch

Iridium complexes, including those structurally related to Ir(mppy)3, have been employed in various photoredox-catalyzed organic reactions. nih.govresearchgate.netrsc.orgnih.gov This includes applications in C-H functionalization and the synthesis of various organic compounds. researchgate.netrsc.org For instance, a combination of photoredox and organo-catalysis using an iridium complex (specifically Ir(ppy)3 was mentioned in the source, a congener of Ir(mppy)3) has been shown to enable the direct β-functionalization of saturated aldehydes and ketones. rsc.org

Strategies for Photocatalytic CO2 Reduction

The photocatalytic conversion of carbon dioxide (CO2) into valuable reduction products is a significant area of research for artificial photosynthesis. researchgate.netfrontiersin.orgnih.govtitech.ac.jp Iridium(III) complexes are investigated as photocatalysts for CO2 reduction. researchgate.netfrontiersin.orgnih.gov While specific details on Ir(mppy)3's direct application in CO2 reduction were not extensively found, related cyclometalated iridium(III) complexes have been shown to selectively reduce CO2 to CO under visible light. rsc.orgresearchgate.net Strategies involve using iridium complexes as photosensitizers in conjunction with catalysts and sacrificial electron donors. frontiersin.orgnih.gov The efficiency and lifespan of these photocatalytic systems are influenced by factors such as the structure of the iridium complex, the presence of co-catalysts, and the reaction conditions, including the light source. researchgate.netfrontiersin.org

Aqueous Photochemistry and Bio-Photocatalysis with Iridium(III) Complexes

While homoleptic tris(cyclometalated) iridium(III) complexes like the parent Ir(ppy)3 are typically hydrophobic, modifications such as sulfonation can render them water-soluble, expanding their application scope to aqueous photochemistry. acs.orgnih.gov Water-soluble iridium(III) complexes have been developed for use in aqueous electron and energy transfer photochemistry. acs.orgnih.gov This includes applications in bio-photocatalysis, where iridium complexes are combined with enzymes to catalyze reactions in aqueous solutions. nih.govchemrxiv.org For example, water-soluble iridium(III) complexes have been used in tandem with enzymes like monoamine oxidase (MAO-N-9) for processes like the deracemization of amines. nih.gov These studies highlight the potential of utilizing iridium(III) complexes in biological environments and for reactions that require aqueous conditions. nih.govchemrxiv.org

Photoionization for Generation of Super-Reductants

Under intense irradiation, certain iridium(III) complexes can undergo photoionization, leading to the generation of highly reductive species, including hydrated electrons in aqueous solutions. acs.orgnih.gov This process typically involves consecutive two-photon excitation. acs.org Hydrated electrons are extremely strong reductants. acs.org The ability of iridium complexes to generate such "super-reductants" under visible light irradiation opens up possibilities for driving thermodynamically challenging chemical reactions that require very negative reduction potentials. acs.orgchemrxiv.org Studies have shown that reduced iridium complexes can exhibit a super-reductant ability under light irradiation, reaching potentials significantly lower than their excited-state reduction potentials. chemrxiv.org This super-reductant state can be accessed through the excitation of the reduced ligand within the iridium complex. chemrxiv.org

Chemical Sensing Applications

Ir(mppy)3, tris[2-(p-tolyl)pyridine]iridium(III), has emerged as a promising material in the field of chemical sensing, particularly for the detection of volatile organic compounds (VOCs). Its photophysical and electronic properties, often leveraged in organic light-emitting diodes (OLEDs), also make it suitable for integration into sensing platforms where changes in the surrounding chemical environment can induce measurable responses, such as variations in electrical current. hueuni.edu.vnresearchgate.netsigmaaldrich.comresearchgate.net Beyond gas sensing, Ir(mppy)3 has also been incorporated into integrated organic optoelectronic devices for the detection of analytes like nitrite (B80452). mdpi.commdpi.com

Gas Sensing Mechanisms and Selectivity

The gas sensing mechanism involving Ir(mppy)3-based sensors often relies on the interaction between the analyte molecules and the sensing layer, leading to changes in the material's electrical conductivity or other measurable properties. In the context of electrical gas sensors, the sensing performance is influenced by factors such as the material's surface area, molecular packing, redox potential, and energy levels, which are critical for charge carrier formation and transport. encyclopedia.pub While specific detailed mechanisms for Ir(mppy)3 interaction with target gases like acetone (B3395972) are subjects of ongoing research, the detection is observed through current variation upon exposure to the analyte. hueuni.edu.vn Charge transfer processes between the sensing material and the analyte molecules are generally considered fundamental to the operation of many organic semiconductor-based gas sensors. encyclopedia.pubresearchgate.net

Selectivity is a crucial parameter for gas sensors, enabling the differentiation of a specific target gas within a mixture of gases. encyclopedia.pubrsc.org While a comprehensive understanding of Ir(mppy)3's selectivity profile across a wide range of gases requires further investigation, studies have highlighted its effectiveness in detecting acetone, particularly when compared to certain conventional organic polymer semiconductors which exhibit poor sensitivity to acetone. hueuni.edu.vnresearchgate.netresearchgate.net Strategies to improve the selectivity of conductometric gas sensors, including chemical and physical modifications, are actively being explored in the broader field. rsc.org

Detection of Volatile Organic Compounds (e.g., Acetone)

Ir(mppy)3 has demonstrated notable performance in the detection of volatile organic compounds, with a particular focus on acetone. Research has shown that vertical-channel gas sensors utilizing Ir(mppy)3 as the sensing layer are capable of detecting acetone vapor. hueuni.edu.vnresearchgate.netresearchgate.netglobalauthorid.com The detection range is significant, with sensitivity demonstrated for acetone concentrations from 100 ppm down to as low as 0.5 ppm. hueuni.edu.vnresearchgate.nethueuni.edu.vn This range is particularly relevant for applications such as breath analysis, where acetone concentrations can vary between 1 ppm and 200 ppm, potentially indicating health conditions like diabetes. hueuni.edu.vnhueuni.edu.vn

Specific research findings illustrate the response of Ir(mppy)3 sensors to varying acetone concentrations. For instance, a vertical sensor showed responses of 10% to 10 ppm, 6.0% to 5 ppm, 2.5% to 2 ppm, 1.4% to 1 ppm, and 0.5% to 0.5 ppm acetone. hueuni.edu.vn The ability to detect acetone at concentrations as low as 0.5 ppm is linked to the stability of the current in the Ir(mppy)3 device. hueuni.edu.vnresearchgate.net

Sensor Device Architecture and Performance Metrics

Ir(mppy)3 has been successfully integrated into specific sensor device architectures for chemical sensing. A notable example is the vertical-channel gas sensor structure. hueuni.edu.vnresearchgate.net In this architecture, Ir(mppy)3 serves as the sensing organic semiconductor layer positioned between electrodes, such as Indium Tin Oxide (ITO) and Aluminum (Al). hueuni.edu.vn The device typically features a vertical channel, with a diameter reported to be around 200 nm in some designs. hueuni.edu.vn The detection mechanism involves monitoring the variation in current flowing through the Ir(mppy)3 layer upon exposure to the target gas. hueuni.edu.vn

Performance metrics such as sensitivity, detection limit, response time, recovery time, stability, and selectivity are crucial for evaluating gas sensors. encyclopedia.pub For Ir(mppy)3-based vertical sensors, a key performance indicator is the low detection limit for acetone, reported to be 0.5 ppm. hueuni.edu.vnresearchgate.nethueuni.edu.vn Device stability, particularly the current drift in air, is another important metric. Ir(mppy)3 devices have shown significantly lower current drift (3.2% over 800 seconds) compared to devices using other polymer semiconductors like PTB7 (35% drift) and P3HT (29% drift) over the same period. hueuni.edu.vnresearchgate.netresearchgate.net This enhanced stability contributes to the good resolution observed at low acetone concentrations. hueuni.edu.vnresearchgate.net Real-time sensing experiments have indicated that Ir(mppy)3 sensors can maintain similar sensitivity over several hours, suggesting their potential for practical applications despite some current drop over time. hueuni.edu.vn

Beyond vertical gas sensors, Ir(mppy)3 has also been utilized as the green-emitting material in OLEDs integrated into monolithic OLED-Organic Photodetector (OPD) units for photometric sensing applications, such as nitrite detection. mdpi.commdpi.com In such devices, the Ir(mppy)3 OLED emits light that interacts with the analyte, and the change in light is detected by the OPD, demonstrating a different approach to chemical sensing using this compound. mdpi.com

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Research Advances on Ir(mppy)3